An In-depth Technical Guide to the Physicochemical Properties of 4-Bromoquinoline-7-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromoquinoline-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic and structural properties allow for diverse functionalization, leading to compounds with a wide array of biological activities. Within this important class of heterocycles, 4-Bromoquinoline-7-carbonitrile emerges as a compound of significant interest. The strategic placement of a bromine atom at the 4-position and a nitrile group at the 7-position creates a molecule with distinct physicochemical characteristics and a high potential for further chemical modification. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Bromoquinoline-7-carbonitrile, its synthesis, and its potential applications, serving as a vital resource for researchers in drug discovery and materials science.
Molecular Structure and Core Properties
4-Bromoquinoline-7-carbonitrile possesses a rigid, planar bicyclic aromatic system. The electron-withdrawing nature of the bromine atom at the 4-position and the nitrile group at the 7-position significantly influences the electron density distribution across the quinoline ring system. This, in turn, dictates its reactivity, stability, and intermolecular interactions.
The key molecular identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1242063-18-8 | N/A |
| Molecular Formula | C₁₀H₅BrN₂ | N/A |
| Molecular Weight | 233.07 g/mol | N/A |
| Melting Point | 148-150 °C | [1] |
| Boiling Point (Predicted) | 379.7 ± 22.0 °C | [1] |
| Density (Predicted) | 1.66 ± 0.1 g/cm³ | [1] |
| pKa (Predicted, Weakest Basic) | 0.26 ± 0.27 | [1] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. 4-Bromoquinoline-7-carbonitrile exhibits a preference for polar aprotic and moderately polar solvents.
| Solvent | Solubility (mg/mL, Estimated) | Polarity Insight |
| Dimethyl Sulfoxide (DMSO) | ~200 | Strong dipole-dipole interactions with the cyano group. |
| Dimethylformamide (DMF) | ~150 | Favorable dipole-dipole interactions. |
| Dichloromethane | 45 | Moderate solubility due to dispersion forces. |
| Chloroform | 40 | Moderate solubility due to dispersion forces. |
| Acetonitrile | 20 | Moderate dipole-dipole interactions. |
| Benzene | 15 | Limited solubility. |
| Toluene | 10 | Limited solubility. |
The solubility profile suggests that for formulation purposes, polar aprotic solvents or co-solvent systems would be most effective in achieving desired concentrations.[1]
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile substituents.
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H2: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom.
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H3: Expected to be coupled to H2.
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H5, H6, H8: These protons will exhibit chemical shifts and coupling patterns characteristic of a substituted benzene ring, with the nitrile group at C7 and the fused pyridine ring influencing their electronic environment.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide valuable information about the carbon framework.
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Quaternary Carbons: The carbon atoms attached to the bromine (C4) and the nitrile group (C7), as well as the bridgehead carbons, will appear as signals with lower intensity.
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Nitrile Carbon (C≡N): This carbon will have a characteristic chemical shift in the aromatic region, typically around 118-120 ppm.
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Aromatic Carbons: The remaining carbon atoms of the quinoline ring will appear in the typical aromatic region (120-150 ppm), with their specific shifts influenced by the substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by several key absorption bands that confirm the presence of the principal functional groups.
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C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ for the aromatic nitrile group.
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C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region will be indicative of the quinoline ring system.
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C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.
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C-Br Stretch: A stretching vibration for the C-Br bond is expected in the fingerprint region, typically below 800 cm⁻¹.
Synthesis and Purification
The synthesis of 4-Bromoquinoline-7-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general synthetic strategy involves the construction of the quinoline core, followed by bromination and cyanation.
Proposed Synthetic Pathway
A plausible synthetic route starts from a suitably substituted aniline to first construct the quinoline ring, followed by sequential halogenation and cyanation.
Caption: Proposed synthetic workflow for 4-Bromoquinoline-7-carbonitrile.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is a representative, illustrative procedure based on established methodologies for the synthesis of similar quinoline derivatives.
Step 1: Synthesis of 7-Bromoquinoline
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Diazotization: Dissolve 7-aminoquinoline in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C.
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Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
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Slowly add the cold diazonium salt solution to the CuBr solution.
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Warm the reaction mixture to room temperature and then heat to facilitate the replacement of the diazonium group with bromine.
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Work-up: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4,7-Dibromoquinoline
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Bromination: Dissolve 7-bromoquinoline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
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Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), portion-wise. The reaction may require initiation by light or a radical initiator.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
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Extract the product with an organic solvent and wash with water and brine.
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Purify the product by column chromatography.
Step 3: Synthesis of 4-Bromoquinoline-7-carbonitrile
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Cyanation: In a flask, combine 4,7-dibromoquinoline, copper(I) cyanide (CuCN), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction by TLC. The cyanation of an aryl bromide is a nucleophilic substitution reaction that requires forcing conditions.
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Work-up: Cool the reaction mixture and pour it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediaminetetraacetic acid (EDTA), to facilitate the removal of copper salts.
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Extract the product with an organic solvent.
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Wash the organic layer with water and brine.
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Purification: Purify the crude 4-Bromoquinoline-7-carbonitrile by column chromatography on silica gel, typically using a mixture of ethyl acetate and petroleum ether as the eluent.[1]
Caption: General purification workflow for 4-Bromoquinoline-7-carbonitrile.
Chemical Reactivity and Stability
The presence of the bromine atom at the 4-position and the nitrile group at the 7-position imparts distinct reactivity to the molecule.
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Nucleophilic Aromatic Substitution: The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the quinoline nitrogen. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing a facile route to a diverse range of 4-substituted quinoline-7-carbonitriles.
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Cross-Coupling Reactions: The C-Br bond is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of new carbon-carbon bonds and the introduction of aryl, vinyl, or alkynyl substituents at the 4-position.
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Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up further avenues for derivatization.
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Stability: 4-Bromoquinoline-7-carbonitrile is a thermally stable compound, as indicated by its high melting and predicted boiling points.[1] It is generally stable under normal laboratory conditions but should be protected from strong acids and bases which could hydrolyze the nitrile group.
Applications in Research and Development
4-Bromoquinoline-7-carbonitrile is a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.
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Medicinal Chemistry: The quinoline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of 4-aminoquinoline are well-known for their antimalarial activity. The functional handles on 4-Bromoquinoline-7-carbonitrile allow for the synthesis of libraries of novel compounds to be screened for various biological activities, including as potential anticancer and anti-infective agents.[1] The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate the compound's interaction with biological targets.
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Materials Science: The rigid, planar structure and the presence of polarizable bromine and electron-withdrawing nitrile groups suggest that derivatives of 4-Bromoquinoline-7-carbonitrile could have interesting electronic and photophysical properties. These characteristics make them potential candidates for use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials.
Conclusion
4-Bromoquinoline-7-carbonitrile is a strategically functionalized heterocyclic compound with a rich potential for chemical modification and a wide range of possible applications. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it a highly valuable intermediate for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of this important molecule, offering researchers the necessary information to explore its full potential in their scientific endeavors.
